molecular formula C15H10BrClFNO2 B2400602 7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-54-8

7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

カタログ番号: B2400602
CAS番号: 1396854-54-8
分子量: 370.6
InChIキー: UDWCQJYIRCAVIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C15H10BrClFNO2 and its molecular weight is 370.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Transformation and Synthesis

  • Conversion in Alkaline Solutions : Quazepam, structurally related to 7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, undergoes conversion in alkaline solutions to form various products, including 2-oxoquazepam as the most abundant product. The reaction kinetics of this process were analyzed using high-performance liquid chromatography, providing insight into the transformation pathways of benzoxazepin derivatives (Yang & Yang, 2020).

  • Synthesis of Neuroleptic Agents : Studies on the synthesis of 3-phenyl-2-piperazinyl-5H-1-benzazepines, related to the target compound, showed potential neuroleptic activity. The synthesis involved dichlorination followed by amination, indicating the potential of benzoxazepine derivatives in developing central nervous system agents (Hino et al., 1988).

  • Development of Anticonvulsants : Synthesis of substituted triazolo benzodiazepine derivatives, structurally similar to the target compound, demonstrated significant anticonvulsant activity. This research provides a basis for exploring benzoxazepine derivatives in seizure management (Narayana et al., 2006).

  • CCR5 Antagonist Synthesis : A practical synthesis method for a CCR5 antagonist involving a benzoxazepine core, similar to the target compound, has been developed. This synthesis highlights the utility of benzoxazepines in pharmacological applications (Ikemoto et al., 2005).

  • Unexpected Bromine Migration in Synthesis : During the synthesis of thieno[3,4-b][1,5]benzoxazepin-10-ones, an unexpected bromine migration was observed, which is relevant for understanding the reactivity and synthesis routes of bromo-benzoxazepine compounds (Press & Eudy, 1981).

  • Kinase Inhibitor Development : The benzoxazepine core has been utilized in the development of kinase inhibitors. The scalable synthesis of 7-bromobenzoxazepine for this purpose highlights its potential in therapeutic applications (Naganathan et al., 2015).

特性

IUPAC Name

7-bromo-4-(2-chloro-5-fluorophenyl)-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO2/c16-10-1-4-14-9(5-10)7-19(15(20)8-21-14)13-6-11(18)2-3-12(13)17/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCQJYIRCAVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=C(C=CC(=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。